

## biological function of ACT-1004-1239

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | ACT-1004-1239 |           |
| Cat. No.:            | B11937379     | Get Quote |

An In-depth Technical Guide to the Biological Function of ACT-1004-1239

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

ACT-1004-1239 is a first-in-class, potent, selective, and orally available antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).[1][2] This small molecule has demonstrated a dual mechanism of action, exhibiting both immunomodulatory and promyelinating effects, positioning it as a promising therapeutic candidate for inflammatory demyelinating diseases such as multiple sclerosis.[1][3] Preclinical and early clinical studies have elucidated its pharmacological profile and biological functions, which are detailed in this guide.

### **Core Mechanism of Action: CXCR7 Antagonism**

**ACT-1004-1239** functions as a potent and selective antagonist of the CXCR7 receptor.[2] CXCR7 is a G-protein-coupled receptor (GPCR) that binds to the chemokines CXCL11 and CXCL12.[4][5] Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-proteins but rather functions as a scavenger receptor, internalizing and clearing its ligands, thereby regulating their extracellular concentrations.[5][6] This scavenging activity is crucial in creating chemokine gradients that direct cell migration.[6] **ACT-1004-1239** blocks the recruitment of β-arrestin induced by CXCL11 and CXCL12 to the CXCR7 receptor.[5][7] By antagonizing CXCR7, **ACT-1004-1239** modulates the levels and gradients of CXCL12, which in turn influences immune cell trafficking and oligodendrocyte precursor cell (OPC) differentiation. [1][2]



### **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Signaling pathway of CXCR7 and the antagonistic action of ACT-1004-1239.

#### **Biological Functions and Therapeutic Potential**

The primary therapeutic potential of **ACT-1004-1239** lies in its dual action of reducing neuroinflammation and promoting myelin repair, making it a strong candidate for treating demyelinating diseases.[1][3]

#### **Immunomodulatory Effects**

In preclinical models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE), **ACT-1004-1239** has been shown to significantly reduce disease severity.[1] This is achieved by limiting the infiltration of various immune cells into the central nervous system (CNS), including neutrophils, monocytes, dendritic cells, natural killer cells, B cells, and T cells. [2] By antagonizing CXCR7, **ACT-1004-1239** leads to a dose-dependent increase in plasma CXCL12 concentrations, which correlates with a reduction in the cumulative disease score.[1]

#### **Promyelinating Effects**



Beyond its anti-inflammatory properties, **ACT-1004-1239** actively promotes remyelination. In the cuprizone-induced demyelination model, treatment with **ACT-1004-1239** resulted in an increased number of mature myelinating oligodendrocytes and enhanced myelination.[1] In vitro studies have confirmed that **ACT-1004-1239** promotes the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.[1] This effect is attributed to the increased levels of CXCL12, which plays a role in OPC differentiation.[2]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **ACT-1004-1239** from preclinical and clinical studies.

Table 1: In Vitro Potency of ACT-1004-1239

| Species Species | IC50 (nM) for CXCR7 Antagonism |
|-----------------|--------------------------------|
| Human           | 3.2[2]                         |
| Dog             | 2.3[2]                         |
| Rat             | 3.1[2]                         |
| Mouse           | 2.3[2]                         |
| Guinea Pig      | 0.6[2]                         |
| Macaque         | 1.5[2]                         |

Table 2: Preclinical Pharmacokinetics of ACT-1004-1239 in Rats



| Parameter      | Value (Intravenous, 1<br>mg/kg) | Value (Oral, 10 mg/kg) |
|----------------|---------------------------------|------------------------|
| Vss (L/kg)     | 3.6[2]                          | -                      |
| CI (mL/min/kg) | 70[2]                           | -                      |
| T1/2 (h)       | 1.3[2]                          | -                      |
| Cmax (ng/h/mL) | -                               | 600[2]                 |
| Tmax (h)       | -                               | 0.5[2]                 |
| F (%)          | -                               | 35[2]                  |

Table 3: Phase 1 Human Pharmacokinetics of ACT-1004-

**1239** (Single Ascending Doses ≥ 10 mg)

| Parameter                    | Value          |
|------------------------------|----------------|
| Tmax (h)                     | 1.3 - 3.0[6]   |
| Terminal T1/2 (h)            | 17.8 - 23.6[6] |
| Absolute Bioavailability (%) | 53.0[6]        |

## **Key Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the evaluation of **ACT-1004-1239**.

# Myelin Oligodendrocyte Glycoprotein (MOG) 35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE)

This model is a widely used animal model for multiple sclerosis.

- Animals: C57BL/6 mice are commonly used.
- Induction:



- An emulsion is prepared by mixing MOG35-55 peptide with Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.[8]
- Mice are immunized via subcutaneous injection of the MOG35-55/CFA emulsion.[3]
- Pertussis toxin (PTx) is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.[5]
- Treatment: **ACT-1004-1239** is administered orally, typically twice daily, at varying doses (e.g., 10-100 mg/kg).[1]
- Assessment:
  - Clinical signs of EAE are scored daily based on the severity of paralysis.
  - Histopathological analysis of the spinal cord is performed to assess inflammation, demyelination, and axonal damage.[2]
  - Immune cell infiltration into the CNS is quantified by flow cytometry.

#### **Experimental Workflow: MOG-Induced EAE Model**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. How to Use the Cuprizone Model to Study De- and Remyelination | MDPI [mdpi.com]
- 2. Titration of myelin oligodendrocyte glycoprotein (MOG) Induced experimental autoimmune encephalomyelitis (EAE) model PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. EAE Induction by Passive Transfer of MOG-specific CD4+ T Cells [bio-protocol.org]
- 7. The Cuprizone Mouse Model | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [biological function of ACT-1004-1239]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11937379#biological-function-of-act-1004-1239]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.